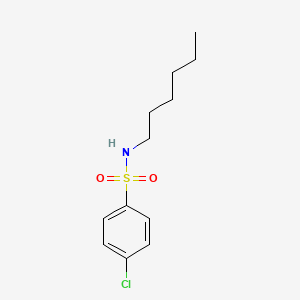
4-chloro-N-hexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-hexylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by a benzene ring substituted with a chloro group at the para position and a hexyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-hexylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+hexylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-hexylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzenesulfonamides with different functional groups.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include amines or sulfinamides.
Scientific Research Applications
4-chloro-N-hexylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes like carbonic anhydrase.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties, as it can inhibit the growth of certain bacteria and cancer cells.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-hexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as diuresis or reduction of intraocular pressure.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonamide: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-hexylbenzenesulfonamide: Lacks the chloro group, which may affect its reactivity and binding affinity to molecular targets.
4-chloro-N-cyclohexylbenzenesulfonamide: Contains a cyclohexyl group instead of a hexyl group, which may alter its physical and chemical properties.
Uniqueness
4-chloro-N-hexylbenzenesulfonamide is unique due to the presence of both the chloro and hexyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18ClNO2S |
|---|---|
Molecular Weight |
275.80 g/mol |
IUPAC Name |
4-chloro-N-hexylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10H2,1H3 |
InChI Key |
QXRZMHRRNINYGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















